![molecular formula C6H9N3 B1289055 1-(azetidin-3-yl)-1H-imidazole CAS No. 278789-06-3](/img/structure/B1289055.png)
1-(azetidin-3-yl)-1H-imidazole
Overview
Description
1-(Azetidin-3-yl)-1H-imidazole is a compound that can be synthesized through various chemical pathways involving azetidinone and imidazole moieties. The compound is of interest due to its potential biological activities, which include antimicrobial and anticancer properties. The synthesis of related compounds often involves the formation of azetidinone derivatives, which can be further modified to achieve the desired biological activities .
Synthesis Analysis
The synthesis of compounds related to 1-(azetidin-3-yl)-1H-imidazole involves several steps, starting from simple molecules such as aziridinecarboxylates and 5-amino tetrazole. For instance, Michael-type addition of aziridinecarboxylates to 1,2-diaza-1,3-butadienes under solvent-free conditions leads to the formation of alpha-aziridinohydrazone adducts. These adducts can then undergo thermal ring opening and 1,5-electrocyclization to yield imidazoles . Another pathway includes the synthesis of azetidinone derivatives through cyclization reactions, starting from compounds like 2-phenyl-3-(ethyl acetate)-quinazolin-4(3H)-one .
Molecular Structure Analysis
The molecular structure of compounds in the azetidinone and imidazole families is characterized using various spectral techniques, including IR, Mass, 1H-NMR, and 13C-NMR. These techniques confirm the structures of synthesized compounds, which is crucial for understanding their reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactivity of azetidinone and imidazole derivatives is diverse, with the ability to undergo various reactions. For example, azetidinone derivatives can be synthesized by condensation reactions, and their reactivity can be further explored in the presence of chloroacetyl chloride to afford different substituted azetidinones . Additionally, the thermal ring opening of alpha-aziridinohydrazones can lead to the formation of imidazoles, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone and imidazole derivatives are determined through experimental measurements and computational studies. Compounds in this class have shown potent antibacterial activity, and their affinity for biological targets such as transpeptidase has been established through molecular docking studies . Furthermore, the evaluation of these compounds as radiosensitizers or bioreductively activated cytotoxins has been consistent with their chemical properties, such as the rate of ring closure under physiological conditions .
Scientific Research Applications
Applications in Nitrogen-Rich Gas Generators :
- Imidazole and related molecules like 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine, and others have been prepared for potential applications in nitrogen-rich gas generators. The energetic salts of these compounds demonstrate high positive heats of formation due to the high energy contribution from their molecular backbones, making them suitable for applications where energy-dense materials are required (Srinivas, Ghule, & Muralidharan, 2014).
Insulin-Like Growth Factor-I Receptor Inhibition :
- Novel quinolinyl-derived imidazo[1,5-a]pyrazines, particularly cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), have shown promise as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. These compounds have demonstrated inhibition of ligand-stimulated autophosphorylation of IGF-IR and downstream pathways, suggesting their potential in medical applications (Mulvihill et al., 2008).
Radiosensitizing Properties in Cancer Treatment :
- Derivatives of alpha-(1-aziridinylmethyl)-2-nitro-1H-imidazole-1-ethanol have been synthesized and evaluated as selective hypoxic cell cytotoxic agents and radiosensitizers. These compounds, including azetidine derivatives, have shown potential in enhancing the effectiveness of radiation therapy in cancer treatment, with several derivatives demonstrating significant activity in vivo (Suto et al., 1991).
Antimicrobial and Antibacterial Applications :
- A variety of azetidin-2-ones and imidazole derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities. Compounds such as 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-ones have shown good affinity for transpeptidase and potent antibacterial activity, indicating their potential use in combating bacterial infections (Chhajed & Upasani, 2012).
Antifungal Applications :
- N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have exhibited significant antifungal activities, particularly against Candida albicans. These compounds belong to the antifungal azole class and have shown potencies several folds higher than reference drugs, suggesting their potential application in treating fungal infections (Di Santo et al., 2005).
Bioreductively Activated Cytotoxins :
- alpha-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols and their derivatives have been evaluated as radiosensitizers and selective bioreductively activated cytotoxins toward hypoxic tumor cells. Their potential as prodrugs for cancer therapy, particularly in hypoxic environments, has been highlighted, with some compounds showing promising biological activity (Jenkins et al., 1990).
Antioxidant, Antimicrobial, and Cytotoxic Activities :
- Compounds like (4-arylthiazol-2-yl)-4-(2-phenyl-1H-indol-3-yl)azetidin-2-ones have been characterized and screened for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some of these compounds have displayed excellent activity, indicating their potential use in various therapeutic applications (Saundane & Walmik, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(azetidin-3-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-9(5-7-1)6-3-8-4-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKUJOKEUNKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621436 | |
Record name | 1-(Azetidin-3-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-1H-imidazole | |
CAS RN |
278789-06-3, 153836-44-3 | |
Record name | 1-(Azetidin-3-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azetidin-3-yl)-1H-imidazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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